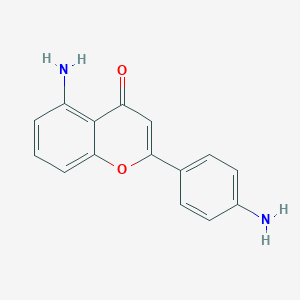

5-Amino-2-(4-aminophenyl)chromen-4-one

Description

BenchChem offers high-quality 5-Amino-2-(4-aminophenyl)chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-2-(4-aminophenyl)chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

130599-46-1 |

|---|---|

Molecular Formula |

C15H12N2O2 |

Molecular Weight |

252.27 g/mol |

IUPAC Name |

5-amino-2-(4-aminophenyl)chromen-4-one |

InChI |

InChI=1S/C15H12N2O2/c16-10-6-4-9(5-7-10)14-8-12(18)15-11(17)2-1-3-13(15)19-14/h1-8H,16-17H2 |

InChI Key |

XUEFLGITUSFBIL-UHFFFAOYSA-N |

SMILES |

C1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)N)N |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)N)N |

Synonyms |

4H-1-Benzopyran-4-one,5-amino-2-(4-aminophenyl)-(9CI) |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of 5-Amino-2-(4-aminophenyl)chromen-4-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the synthetic aminoflavone derivative, 5-Amino-2-(4-aminophenyl)chromen-4-one. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. The guide covers essential physicochemical parameters, including molecular structure, predicted melting point, solubility, pKa, and partition coefficient (logP). Furthermore, it outlines standardized experimental protocols for the determination of these properties and visualizes the compound's potential interaction with the Aryl Hydrocarbon Receptor (AhR) signaling pathway. All quantitative data is presented in a clear, tabular format for ease of reference and comparison.

Introduction

5-Amino-2-(4-aminophenyl)chromen-4-one is a synthetic flavonoid derivative characterized by a chromen-4-one backbone with amino group substitutions at the 5 and 4' positions.[1] Flavonoids, a broad class of plant secondary metabolites, are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The introduction of amino groups to the flavonoid scaffold can significantly modulate the molecule's physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. Understanding these properties is a critical step in the early stages of drug development, as they dictate a compound's absorption, distribution, metabolism, and excretion (ADME) characteristics. This guide provides a detailed examination of the key physicochemical properties of 5-Amino-2-(4-aminophenyl)chromen-4-one to support further research and development efforts.

Physicochemical Properties

The physicochemical properties of 5-Amino-2-(4-aminophenyl)chromen-4-one have been predicted using the SwissADME web tool, a reliable resource for in silico drug discovery.

Molecular and Predicted Physical Properties

A summary of the fundamental molecular and predicted physical properties is provided in Table 1.

Table 1: Molecular and Predicted Physical Properties of 5-Amino-2-(4-aminophenyl)chromen-4-one

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂N₂O₂ | [1] |

| Molecular Weight | 252.27 g/mol | [1] |

| Predicted Melting Point | Not available through standard prediction tools | N/A |

| Predicted logP (Octanol/Water) | 2.15 | SwissADME Prediction |

| Predicted Water Solubility (logS) | -3.28 | SwissADME Prediction |

| Predicted pKa (most acidic) | 8.50 | SwissADME Prediction |

| Predicted pKa (most basic) | 4.50 | SwissADME Prediction |

Note: Melting point is a property that is difficult to predict with high accuracy and typically requires experimental determination.

Experimental Protocols

The following sections detail generalized experimental protocols for the determination of the key physicochemical properties of flavonoid-like compounds. These methods can be adapted for the specific analysis of 5-Amino-2-(4-aminophenyl)chromen-4-one.

Melting Point Determination

The melting point of a solid crystalline substance is a fundamental physical property indicating its purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small quantity of the dry, crystalline 5-Amino-2-(4-aminophenyl)chromen-4-one is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to a temperature approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

-

-

Purity Check: A sharp melting range (typically within 1-2°C) is indicative of a pure compound.

Solubility Determination

Aqueous solubility is a critical determinant of a drug's oral bioavailability.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of 5-Amino-2-(4-aminophenyl)chromen-4-one is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.

-

Equilibration: The vial is agitated in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered through a low-binding membrane filter (e.g., 0.22 µm) or centrifuged at high speed to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in units such as mg/mL or µM.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is crucial for understanding a compound's ionization state at different physiological pH values.

Methodology: UV-Metric Titration

-

Principle: The UV-Vis absorbance spectrum of many ionizable compounds changes as a function of pH. By monitoring these changes, the pKa can be determined.

-

Sample Preparation: A stock solution of 5-Amino-2-(4-aminophenyl)chromen-4-one is prepared in a suitable solvent (e.g., methanol or DMSO) and then diluted in a series of aqueous buffers covering a wide pH range (e.g., pH 2 to 12).

-

Measurement: The UV-Vis absorbance spectrum of each solution is recorded.

-

Data Analysis: The absorbance at a wavelength where the largest change is observed is plotted against the pH. The resulting sigmoidal curve is analyzed, and the pKa is determined as the pH at the inflection point of the curve.

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and its ability to cross biological membranes.

Methodology: Shake-Flask Method

-

System Preparation: Equal volumes of n-octanol and water (or buffer, typically pH 7.4) are pre-saturated with each other by vigorous mixing followed by separation.

-

Procedure:

-

A known amount of 5-Amino-2-(4-aminophenyl)chromen-4-one is dissolved in the aqueous or octanol phase.

-

The two phases are combined in a sealed container and shaken vigorously for a set period to allow for partitioning.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

-

Quantification: The concentration of the compound in both the aqueous and octanol phases is determined using a suitable analytical technique like HPLC-UV.

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: logP = log([Compound]octanol / [Compound]aqueous)

Potential Biological Interaction: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Preliminary evidence suggests that the biological activity of 5-Amino-2-(4-aminophenyl)chromen-4-one may involve the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, cell growth, and differentiation. The canonical AhR signaling pathway is depicted below.

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Conclusion

This technical guide has provided a detailed summary of the key physicochemical properties of 5-Amino-2-(4-aminophenyl)chromen-4-one, leveraging in silico prediction methods to offer valuable insights for researchers. The presented data on molecular weight, predicted logP, water solubility, and pKa, are fundamental for guiding further studies into its potential as a therapeutic agent. The outlined experimental protocols provide a framework for the empirical validation of these predicted values. Furthermore, the visualization of the potential interaction with the AhR signaling pathway offers a starting point for mechanistic studies. This comprehensive guide serves as a foundational resource to facilitate the continued investigation and development of 5-Amino-2-(4-aminophenyl)chromen-4-one and related aminoflavone derivatives.

References

Unraveling the Enigmatic Mechanism of Action of 5-Amino-2-(4-aminophenyl)chromen-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-(4-aminophenyl)chromen-4-one, a synthetic aminoflavone derivative, has emerged as a compound of interest in oncological research due to its selective antiproliferative effects. While its precise mechanism of action remains an active area of investigation, preliminary evidence points towards the induction of DNA damage and modulation of the aryl hydrocarbon receptor (AhR) signaling pathway. This technical guide provides a comprehensive overview of the current understanding of this compound, supplemented with data from structurally related molecules to offer a broader perspective on its potential biological activities. Detailed experimental methodologies and visualized signaling pathways are presented to facilitate further research and drug development efforts in this area.

Introduction

Flavonoids and their synthetic derivatives represent a rich source of biologically active compounds with therapeutic potential across a spectrum of diseases, including cancer. The chromen-4-one (flavone) scaffold is a privileged structure in medicinal chemistry, and its functionalization with amino groups has been shown to enhance bioavailability and modulate receptor-binding specificity. 5-Amino-2-(4-aminophenyl)chromen-4-one belongs to this class of aminoflavones and has demonstrated selective cytotoxic activity against cancer cell lines, notably MCF-7 breast cancer cells. This document aims to consolidate the existing, albeit limited, knowledge on its mechanism of action and to provide a framework for future investigation by drawing parallels with related compounds.

Putative Mechanisms of Action

Direct experimental evidence for the mechanism of action of 5-Amino-2-(4-aminophenyl)chromen-4-one is not extensively documented in publicly available literature. However, initial studies and the known activities of analogous compounds suggest two primary pathways that are likely involved in its anticancer effects.

Induction of DNA Damage

A plausible mechanism for the cytotoxicity of 5-Amino-2-(4-aminophenyl)chromen-4-one is the induction of DNA damage in cancer cells. Many anticancer agents exert their effects by interfering with DNA replication and repair, leading to cell cycle arrest and apoptosis. Flavonoid-based compounds have been reported to inhibit topoisomerases, enzymes critical for resolving DNA topological problems during replication and transcription. Inhibition of these enzymes leads to the accumulation of DNA strand breaks.

Hypothesized DNA Damage Pathway

Caption: Hypothesized DNA damage and apoptosis pathway.

Modulation of the Aryl Hydrocarbon Receptor (AhR) Pathway

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in xenobiotic metabolism. Upon activation, AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the promoter regions of target genes, such as cytochrome P450 enzymes (e.g., CYP1A1). Emerging evidence suggests that AhR signaling is also implicated in cancer progression. Some small molecules can act as AhR ligands, and the activation of this pathway can lead to cell-type-specific pro- or anti-tumorigenic effects. The pyrazolo[3,4-d]pyrimidine PP2, a Src family kinase inhibitor, has been shown to be a ligand for the AhR, demonstrating that kinase inhibitors can have off-target effects on this pathway[1].

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Caption: Putative activation of the AhR signaling pathway.

Data from Structurally Related Compounds

To provide a more comprehensive understanding, the following table summarizes the observed biological activities of various chromen-4-one and aminoflavone derivatives. This data can guide the experimental design for elucidating the precise mechanism of 5-Amino-2-(4-aminophenyl)chromen-4-one.

| Compound Class | Example Compound(s) | Observed Activity | Potential Mechanism of Action | Reference |

| Aminoflavones | AFP 464 | Antiproliferative against human renal cancer cells | Undergoing clinical trials; mechanism likely involves cell cycle arrest. | [2] |

| 6-Aminoflavone sulphonamide analogs | Potent antiproliferative activity (IC50 = 0.98 µM) | Not specified, but potent cytotoxicity suggests interference with a fundamental cellular process. | [2] | |

| 6-Aminoflavone derivatives | Inhibition of topoisomerase II, induction of DNA damage | Direct interaction with topoisomerase II leading to DNA strand breaks. | [2] | |

| Chromen-4-one Derivatives | 8-Biarylchromen-4-ones | Potent inhibitors of DNA-dependent protein kinase (DNA-PK) | Inhibition of a key enzyme in the DNA damage response pathway. | [1] |

| (E)-5-((4-oxo-4H-chromen-3-yl)methyleneamino)-1-phenyl-1H-pyrazole-4-carbonitrile | Inhibits TNFα-induced MMP9 expression | Downregulation of EGR-1. | [3] | |

| Pyranochromene Derivatives | 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles | Microtubule disruption, centrosome de-clustering, G2/M cell cycle arrest | Interference with microtubule dynamics, leading to mitotic catastrophe. | [4] |

Recommended Experimental Protocols

The following are generalized protocols for key experiments to investigate the mechanism of action of 5-Amino-2-(4-aminophenyl)chromen-4-one.

Cell Viability and Proliferation Assays

-

Objective: To determine the cytotoxic and antiproliferative effects of the compound on various cancer cell lines.

-

Methodology:

-

Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at an appropriate density.

-

After 24 hours, treat the cells with a serial dilution of 5-Amino-2-(4-aminophenyl)chromen-4-one for 24, 48, and 72 hours.

-

Assess cell viability using assays such as MTT, SRB, or CellTiter-Glo.

-

Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

General Workflow for Cell Viability Assay

Caption: A typical workflow for determining cell viability.

DNA Damage Assessment

-

Objective: To determine if the compound induces DNA damage.

-

Methodology (Comet Assay):

-

Treat cells with the compound at its IC50 concentration for various time points.

-

Embed single cells in a low-melting-point agarose on a microscope slide.

-

Lyse the cells to remove membranes and proteins, leaving behind the nucleoid.

-

Subject the slides to electrophoresis under alkaline conditions.

-

Stain the DNA with a fluorescent dye (e.g., propidium iodide or SYBR Green).

-

Visualize and quantify the "comet tail" (migrated DNA fragments) using fluorescence microscopy and appropriate software. The length and intensity of the tail are proportional to the amount of DNA damage.

-

Cell Cycle Analysis

-

Objective: To investigate the effect of the compound on cell cycle progression.

-

Methodology:

-

Treat cells with the compound at its IC50 concentration for 24 and 48 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Resuspend the fixed cells in a solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

-

Analyze the DNA content of the cells by flow cytometry.

-

Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

-

AhR Activation Assay

-

Objective: To determine if the compound is an agonist or antagonist of the AhR.

-

Methodology (Reporter Gene Assay):

-

Use a cell line (e.g., HepG2) stably or transiently transfected with a reporter plasmid containing an XRE upstream of a luciferase gene.

-

Treat the cells with various concentrations of the compound. A known AhR agonist (e.g., TCDD) should be used as a positive control.

-

After an appropriate incubation period, lyse the cells and measure luciferase activity.

-

An increase in luciferase activity indicates AhR agonism. To test for antagonism, co-treat cells with the compound and a known agonist.

-

Conclusion and Future Directions

5-Amino-2-(4-aminophenyl)chromen-4-one is a promising antiproliferative agent with a yet-to-be-fully-elucidated mechanism of action. The available evidence, supported by data from structurally related compounds, strongly suggests that its anticancer effects may be mediated through the induction of DNA damage and/or modulation of the AhR signaling pathway.

Future research should focus on a multi-pronged approach to definitively characterize its molecular targets and signaling effects. This includes:

-

Target Identification: Employing techniques such as affinity chromatography, proteomics, and computational docking to identify direct binding partners.

-

Kinase Profiling: Screening the compound against a panel of kinases to determine if it has kinase inhibitory activity, a common mechanism for flavonoid derivatives.

-

In Vivo Studies: Evaluating the anti-tumor efficacy and pharmacokinetic properties of the compound in animal models of cancer.

A thorough understanding of the mechanism of action of 5-Amino-2-(4-aminophenyl)chromen-4-one will be crucial for its potential development as a novel anticancer therapeutic. The experimental frameworks provided in this guide offer a roadmap for researchers to systematically unravel the complexities of this intriguing molecule.

References

- 1. Activation of the aryl hydrocarbon receptor by the widely used Src family kinase inhibitor 4-amino-5-(4-chlorophenyl)-7-(dimethylethyl)pyrazolo[3,4-d]pyrimidine (PP2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Flavone Derivatives via N-Amination and Evaluation of Their Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Biological Activity of 5-Amino-2-(4-aminophenyl)chromen-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of the synthetic aminoflavone derivative, 5-Amino-2-(4-aminophenyl)chromen-4-one (also known as 5,4'-diaminoflavone). This molecule has demonstrated significant and selective antiproliferative activity against specific cancer cell lines, particularly the estrogen receptor-positive (ER+) human breast cancer cell line, MCF-7. Evidence suggests a multi-faceted mechanism of action involving the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway and the induction of DNA damage, ultimately leading to apoptosis. This document consolidates available quantitative data, details relevant experimental protocols, and visualizes the key biological pathways and workflows associated with this compound.

Introduction

5-Amino-2-(4-aminophenyl)chromen-4-one is a member of the aminoflavone class of compounds, characterized by a chromen-4-one (flavone) core with amino group substitutions. The presence and position of these amino groups are thought to be crucial for its biological activity, enhancing its bioavailability and altering its receptor-binding specificity compared to naturally occurring flavonoids like genistein[1]. This compound has emerged as a molecule of interest due to its potent and selective anticancer properties, which are distinct from many traditional chemotherapeutic agents[2].

Quantitative Biological Data

The primary reported biological activity of 5-Amino-2-(4-aminophenyl)chromen-4-one is its potent antiproliferative effect on the MCF-7 human breast cancer cell line. The following table summarizes the key quantitative data reported in the literature.

| Compound | Cell Line | Assay Type | IC50 (µM) | Conditions | Reference |

| 5-Amino-2-(4-aminophenyl)chromen-4-one | MCF-7 | Antiproliferative | 0.0072 | In the presence of estradiol | Akama, T., et al. (1996). Journal of Medicinal Chemistry, 39(18), 3461–3469. |

| 5-Amino-2-(4-aminophenyl)chromen-4-one | MCF-7 | Antiproliferative | 0.0098 | In the absence of estradiol | Akama, T., et al. (1996). Journal of Medicinal Chemistry, 39(18), 3461–3469. |

Mechanism of Action

The selective cytotoxicity of 5-Amino-2-(4-aminophenyl)chromen-4-one is believed to be mediated through two primary, interconnected mechanisms: activation of the Aryl Hydrocarbon Receptor (AhR) pathway and subsequent DNA damage.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

5-Amino-2-(4-aminophenyl)chromen-4-one is thought to act as a ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Upon binding, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) on DNA. This leads to the transcriptional activation of target genes, including cytochrome P450 enzymes like CYP1A1. The induction of CYP1A1 is hypothesized to be essential for the metabolic activation of the aminoflavone, leading to the formation of reactive metabolites that are responsible for its cytotoxic effects[1].

References

In Vitro Profile of 5-Amino-2-(4-aminophenyl)chromen-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies conducted on 5-Amino-2-(4-aminophenyl)chromen-4-one, a synthetic aminoflavone derivative. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the compound's proposed mechanism of action and experimental workflows.

Core Compound: 5-Amino-2-(4-aminophenyl)chromen-4-one

5-Amino-2-(4-aminophenyl)chromen-4-one, also referred to in literature as 5,4'-diaminoflavone, is a novel amino-substituted flavone derivative. It has demonstrated significant and selective antiproliferative activity against the estrogen receptor (ER)-positive human breast cancer cell line, MCF-7.[1][2]

Quantitative Data: Antiproliferative Activity

The antiproliferative effects of 5-Amino-2-(4-aminophenyl)chromen-4-one have been quantified against various cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast (ER+) | 0.0072 | [2] |

Further studies have shown that the antiproliferative activity of aminoflavones is dependent on the activation of the compound by cytochrome P450 1A1 (CYP1A1).[1]

Proposed Mechanism of Action

The cytotoxic effects of 5-Amino-2-(4-aminophenyl)chromen-4-one in sensitive breast tumor cells are believed to be mediated through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway, leading to DNA damage and subsequent cell cycle arrest and apoptosis.

Signaling Pathway Diagram

Caption: Proposed signaling pathway of 5-Amino-2-(4-aminophenyl)chromen-4-one.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Antiproliferative Activity Assay (MTT Assay)

This protocol is based on the methodology described by Akama et al. (1996) for determining the cytotoxicity of aminoflavone derivatives.

Experimental Workflow:

Caption: Workflow for the MTT-based cytotoxicity assay.

Detailed Steps:

-

Cell Seeding: MCF-7 cells are seeded into 96-well microtiter plates at an appropriate density (e.g., 5 x 10³ cells/well) in a suitable culture medium and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The compound, 5-Amino-2-(4-aminophenyl)chromen-4-one, is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these dilutions and incubated for a further 48 hours.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plates are incubated for 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilization solution, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

DNA Damage Assay (Comet Assay)

The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.

Experimental Workflow:

Caption: Workflow for the Comet Assay to detect DNA damage.

Detailed Steps:

-

Cell Treatment and Harvesting: MCF-7 cells are treated with 5-Amino-2-(4-aminophenyl)chromen-4-one for a specified duration. After treatment, cells are harvested and resuspended in a buffered solution.

-

Embedding in Agarose: The cell suspension is mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: The slides are immersed in a lysis buffer to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

-

Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: An electric field is applied, causing the negatively charged DNA to migrate towards the anode. Damaged DNA fragments migrate faster and further than intact DNA, forming a "comet tail."

-

Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualized using a fluorescence microscope.

-

Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA within it using specialized software.

Aryl Hydrocarbon Receptor (AhR) Activation Assay (Reporter Gene Assay)

This assay determines the ability of a compound to activate the AhR signaling pathway using a cell line containing a reporter gene linked to an AhR-responsive element.

Experimental Workflow:

Caption: Workflow for an AhR activation reporter gene assay.

Detailed Steps:

-

Cell Culture: A suitable cell line (e.g., HepG2) stably transfected with a plasmid containing a luciferase reporter gene under the control of a xenobiotic responsive element (XRE) is used.

-

Cell Seeding and Treatment: Cells are seeded in 96-well plates and, after attachment, are treated with various concentrations of 5-Amino-2-(4-aminophenyl)chromen-4-one. A known AhR agonist (e.g., TCDD) is used as a positive control, and a vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a period sufficient to allow for gene expression (typically 24 hours).

-

Cell Lysis and Luciferase Assay: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of reporter gene expression, is measured using a luminometer.

-

Data Analysis: The luminescence readings are often normalized to a measure of cell viability (e.g., from a parallel MTT assay) to account for any cytotoxic effects of the compound. The results are expressed as fold induction of luciferase activity compared to the vehicle control.

References

"discovery and development of aminoflavone derivatives"

An In-depth Technical Guide to the Discovery and Development of Aminoflavone Derivatives

Introduction

Aminoflavones, a class of synthetic flavonoids characterized by the presence of one or more amino groups on the flavone nucleus, have emerged as a significant area of interest in medicinal chemistry.[1][2] Unlike their naturally occurring flavonoid counterparts, aminoflavones are synthesized chemically, allowing for extensive structural modification to optimize their pharmacological profiles.[1][3] These compounds have demonstrated a wide array of biological activities, with a primary focus on their potential as anticancer agents.[1][4] Derivatives such as the prodrug AFP464 have progressed to clinical trials, underscoring their therapeutic potential.[1][2] This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of various aminoflavone derivatives, intended for researchers and professionals in drug development.

Synthesis Strategies for Aminoflavone Derivatives

The synthesis of aminoflavones is a cornerstone of their development, as they do not occur naturally.[1] Various chemical methods have been established to introduce amino groups and other functionalities to the flavone core.

Common Synthetic Routes:

-

Reduction of Nitroflavones: A prevalent method involves the synthesis of a nitroflavone intermediate, followed by the reduction of the nitro group to an amine.[1][3]

-

Buchwald–Hartwig Amination: This palladium-catalyzed cross-coupling reaction is an efficient method for creating aryl-amine bonds, enabling the synthesis of 6-arylaminoflavones and other derivatives.[2]

-

Copper-Mediated Amination: This technique has been reported as an effective way to produce aminoflavonoids from bromoflavonoid precursors.[1][3]

-

Mannich Reaction: For synthesizing amino methylated derivatives, the Mannich reaction can be employed, which involves an electrophilic substitution at the C-8 position.[1][3]

The general workflow for discovering and evaluating new aminoflavone derivatives typically follows a structured path from synthesis to biological characterization.

Biological Activity and Structure-Activity Relationships (SAR)

The anticancer activity of aminoflavone derivatives is profoundly influenced by the position and nature of substituents on the flavone core. Cytotoxicity assays against various human cancer cell lines have provided valuable quantitative data for establishing structure-activity relationships.

Antiproliferative Activity of 3-Aminoflavone Derivatives

3-Aminoflavones have shown antiproliferative activity, particularly against murine L1210 leukemia cells. The potency is enhanced by substitutions at the 3' and 4' positions of the B-ring.[1]

| Compound | Cell Line | IC50 (µM) | Reference |

| 3-Amino-4'-methoxyflavone | L1210 | 22 | [2] |

| 3,3'-Diamino-4'-methoxyflavone | L1210 | 10 | [1][2] |

Antiproliferative Activity of 5-Aminoflavone Derivatives

5-Aminoflavone derivatives have demonstrated potent and selective activity against estrogen receptor (ER)-positive breast cancer cell lines, such as MCF-7.[5][6] This activity is often independent of the presence of estradiol.[5][6]

| Compound | Cell Line | IC50 (µM) | Reference |

| 5,4'-Diaminoflavone (10g) | MCF-7 | 0.0072 | [1][7] |

| 5-Amino-4'-N,N-dimethylaminoflavone (10n) | MCF-7 | ~0.0012 | [2] (Value for similar compound) |

| 5-Amino-4'-hydroxyflavone (10b) | MCF-7 | 1.5 | [7] |

| 5-Aminoflavone (10a) | MCF-7 | 13 | [7] |

Antiproliferative Activity of Other Aminoflavone Derivatives

Derivatives with amino groups at other positions also exhibit significant anticancer effects. For instance, 2'-aminoflavone (PD98059) acts as a MEK1/2 inhibitor, and 6-benzylaminoflavone inhibits topoisomerase II.[2]

| Compound | Target/Cell Line | IC50 (µM) | Reference |

| 2'-Aminoflavone (PD98059) | MEK1 | 2–7 | [2] |

| 2'-Aminoflavone (PD98059) | MEK2 | 50 | [2] |

| 6-Benzylaminoflavone | MCF-7 | 9.4 | [2] |

| 6-Benzylaminoflavone | Topoisomerase II | 12 | [2] |

| 6,4'-Diaminoflavone | EGFr | 8.7 | [3] |

| 5,7,3'-Triamino-6-hydroxyflavone | EGFr | 7.8 | [3] |

Mechanisms of Action

Aminoflavone derivatives exert their anticancer effects through multiple, sometimes interconnected, signaling pathways. Key mechanisms include activation of the Aryl Hydrocarbon Receptor (AhR), induction of reactive oxygen species (ROS), and inhibition of hypoxia-inducible factors (HIF-1α).

Aryl Hydrocarbon Receptor (AhR) Pathway

Aminoflavone (AF) is a known ligand of the Aryl Hydrocarbon Receptor (AhR).[8] In sensitive cancer cells like MCF-7, AF binding to AhR leads to the induction of cytochrome P450 enzymes, specifically CYP1A1 and CYP1A2.[9] This activation is believed to be essential for the antiproliferative activity of AF in certain cell types.[8]

ROS-Mediated Apoptosis

A critical mechanism of action for aminoflavone is the induction of oxidative stress. AF has been shown to increase intracellular levels of Reactive Oxygen Species (ROS) in breast cancer cells.[9] This elevation in ROS leads to oxidative DNA damage, which in turn triggers cell cycle arrest (specifically in the S phase) and initiates caspase-dependent apoptosis.[9]

AhR-Independent Inhibition of HIF-1α

Interestingly, aminoflavone can also function independently of the AhR pathway. Studies have demonstrated that AF inhibits the expression and protein accumulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in cellular response to hypoxia.[1][10] This inhibition occurs even in cells where the AhR pathway is functionally impaired, indicating a distinct mechanism of action that may contribute to its anticancer effects.[8][10]

Key Experimental Protocols

Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination

This protocol describes a general method for the synthesis of 6-arylaminoflavone derivatives.[2]

-

Materials: 6-Bromoflavone derivative, appropriate arylamine, Pd2(dba)3 (palladium source), XantPhos (ligand), Cs2CO3 (base), Toluene (solvent).

-

Procedure:

-

To an oven-dried reaction vessel, add the 6-bromoflavone, arylamine, Cs2CO3, XantPhos, and Pd2(dba)3.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon).

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture at 110 °C and monitor progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., Dichloromethane).

-

Filter the mixture through celite to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel.

-

Characterize the final product using NMR and Mass Spectrometry.

-

Cell Viability / Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration at which a compound inhibits cell growth by 50% (IC50).[4]

-

Materials: Human cancer cell lines (e.g., MCF-7, A549), cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, aminoflavone derivative stock solution (in DMSO), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, Solubilization buffer (e.g., DMSO or acidified isopropanol).

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of the aminoflavone derivative in culture medium. The final DMSO concentration should be kept low (<0.5%).

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (DMSO) wells.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37 °C in a humidified 5% CO2 incubator.[4]

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

-

Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

-

Cell Cycle Analysis via Flow Cytometry

This protocol is used to determine the effect of a compound on cell cycle progression.[4][9]

-

Materials: Cancer cells, culture medium, test compound, Propidium Iodide (PI) staining solution containing RNase A, Phosphate-Buffered Saline (PBS), Flow cytometer.

-

Procedure:

-

Treat cells with the aminoflavone derivative at a specific concentration (e.g., 1.0 µM) for a set time (e.g., 12 or 24 hours).[9]

-

Harvest the cells by trypsinization, collect them by centrifugation, and wash with cold PBS.

-

Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently. Incubate at -20 °C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence of PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Analyze the data using appropriate software to determine the percentage of cells in each phase. An accumulation of cells in a particular phase indicates cell cycle arrest.[9]

-

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation [mdpi.com]

- 3. Therapeutic Perspectives of Aminoflavonoids—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Novel 5-aminoflavone derivatives as specific antitumor agents in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Aminoflavone induces oxidative DNA damage and reactive oxidative species-mediated apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aminoflavone, a ligand of the aryl hydrocarbon receptor, inhibits HIF-1alpha expression in an AhR-independent fashion - PubMed [pubmed.ncbi.nlm.nih.gov]

The Interplay of Aminoflavones and the Aryl Hydrocarbon Receptor Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the aryl hydrocarbon receptor (AhR) signaling pathway and its interaction with aminoflavones, a class of synthetic flavonoids with demonstrated pharmacological activity. This document details the molecular mechanisms of AhR activation, summarizes quantitative data on aminoflavone-AhR interactions, provides comprehensive experimental protocols for key assays, and visualizes complex pathways and workflows through detailed diagrams.

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor belonging to the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family.[1] Initially recognized for its role in mediating the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the AhR is now understood to be a crucial regulator of cellular processes including xenobiotic metabolism, immune responses, and cell proliferation and differentiation.[1][2]

In its inactive state, the AhR resides in the cytoplasm as part of a protein complex that includes heat shock protein 90 (Hsp90), AhR-interacting protein (AIP, also known as XAP2), and p23.[3][4] Ligand binding induces a conformational change in the AhR, leading to the dissociation of its chaperone proteins and its translocation into the nucleus.[3][5] In the nucleus, the AhR forms a heterodimer with the AhR nuclear translocator (ARNT).[3] This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[3][6] A key target gene of the AhR pathway is Cytochrome P450 1A1 (CYP1A1), an enzyme involved in the metabolism of many xenobiotics.[1]

Aminoflavones as AhR Ligands

Aminoflavones are a class of synthetic flavonoids that have garnered significant interest for their potential as anticancer agents.[7] Several aminoflavone derivatives have been shown to be potent ligands and activators of the AhR signaling pathway.[8][9] The interaction of aminoflavones with the AhR can lead to the induction of xenobiotic-metabolizing enzymes, such as CYP1A1, which can, in turn, metabolize the aminoflavones into active anti-tumor compounds.[2]

Quantitative Data on Aminoflavone-AhR Interaction

The following table summarizes the available quantitative data for the interaction of aminoflavone (AF, NSC 686288) and its derivatives with the AhR pathway and their biological effects in various cancer cell lines.

| Compound | Cell Line | Assay Type | Parameter | Value | Reference(s) |

| Aminoflavone (AF) | MDA-MB-468 | Growth Inhibition | GI50 | 13.1 nM - 17.3 nM | [10] |

| Aminoflavone (AF) | Cal51 | Growth Inhibition | GI50 | 10.9 nM - 25.4 nM | [10] |

| 5,4'-Diaminoflavone | MCF-7 | Antiproliferative | IC50 | 0.0072 µM (without estradiol) | [7] |

| 5,4'-Diaminoflavone | MCF-7 | Antiproliferative | IC50 | 0.0098 µM (with estradiol) | [7] |

| 3,3'-Diamino-4'-methoxyflavone | L1210 | Antiproliferative | IC50 | 10 µM | [7] |

| 3-Amino-4'-methoxyflavone | L1210 | Antiproliferative | IC50 | 22 µM | [7] |

| 4'-Amino-6-hydroxyflavone | - | Protein Tyrosine Kinase Inhibition | IC50 | 1.2 µM | [7] |

| Aminoflavone (AF) | MCF-7 | Cytotoxicity | - | Cytotoxic | [11] |

| Aminoflavone (AF) | AhR100 (MCF-7 derived) | Cytotoxicity | - | Not cytotoxic | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of aminoflavones with the AhR pathway.

AhR Ligand Binding Assay (Competitive Binding)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., aminoflavone) for the AhR.

Materials:

-

Hepatic cytosol preparation (source of AhR)

-

[³H]-TCDD (radioligand)

-

Test compound (unlabeled aminoflavone)

-

Hydroxylapatite (HAP)

-

Scintillation vials and cocktail

-

Buffer (e.g., HEDG buffer: 25 mM HEPES, 1.5 mM EDTA, 10% v/v glycerol, 1 mM DTT)

Procedure:

-

Prepare serial dilutions of the unlabeled test compound.

-

In microcentrifuge tubes, combine hepatic cytosol (e.g., 2 mg protein/mL) with a fixed concentration of [³H]-TCDD (e.g., 2 nM).

-

Add varying concentrations of the unlabeled test compound to the tubes. Include a control with no unlabeled competitor (total binding) and a control with a large excess of unlabeled TCDD (non-specific binding).

-

Incubate the mixture for a specified time (e.g., 2 hours) at a controlled temperature (e.g., 20°C).

-

To separate bound from free radioligand, add a slurry of hydroxylapatite (HAP) to each tube and incubate on ice.

-

Wash the HAP pellets multiple times with buffer to remove unbound radioligand.

-

Resuspend the final HAP pellet in ethanol and transfer to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the concentration of the unlabeled test compound to determine the IC₅₀ value.

AhR-Dependent Luciferase Reporter Gene Assay

This assay measures the ability of a compound to activate the AhR signaling pathway, leading to the expression of a reporter gene (luciferase).

Materials:

-

Hepatoma cell line (e.g., HepG2) stably transfected with a luciferase reporter plasmid containing XREs.

-

Cell culture medium and supplements.

-

Test compound (aminoflavone).

-

Positive control (e.g., TCDD).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the transfected cells in a 96-well plate and allow them to attach overnight.

-

Prepare serial dilutions of the test compound and the positive control in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound or control. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for a specified time (e.g., 24 hours) at 37°C in a CO₂ incubator.

-

After incubation, lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Add the luciferase substrate to the cell lysates.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration.

-

Plot the fold induction of luciferase activity against the concentration of the test compound to determine the EC₅₀ value.

CYP1A1 Induction Assay

This assay determines the ability of a compound to induce the expression and activity of the CYP1A1 enzyme, a key downstream target of the AhR.

Materials:

-

Human hepatoma cell line (e.g., HepG2).

-

Cell culture medium and supplements.

-

Test compound (aminoflavone).

-

Positive control (e.g., 3-Methylcholanthrene).

-

7-Ethoxyresorufin (EROD, CYP1A1 substrate).

-

NADPH.

-

Resorufin standard.

-

Fluorometer.

Procedure:

-

Seed the cells in a multi-well plate and allow them to reach near confluency.

-

Treat the cells with various concentrations of the test compound or positive control for a specified period (e.g., 24-72 hours).

-

After the induction period, wash the cells with buffer.

-

Lyse the cells or prepare microsomes from the treated cells.

-

To measure CYP1A1 activity (EROD assay), add a reaction mixture containing 7-ethoxyresorufin and NADPH to the cell lysates or microsomes.

-

Incubate the reaction at 37°C.

-

Stop the reaction and measure the fluorescence of the product, resorufin, using a fluorometer (excitation ~530 nm, emission ~590 nm).

-

Create a standard curve using known concentrations of resorufin to quantify the amount of product formed.

-

Calculate the CYP1A1 activity (e.g., pmol resorufin/min/mg protein).

-

Plot the fold induction of CYP1A1 activity against the concentration of the test compound to determine the EC₅₀ value.

Conclusion

The aryl hydrocarbon receptor pathway represents a significant target for therapeutic intervention, particularly in oncology. Aminoflavones have emerged as a promising class of compounds that can modulate this pathway, leading to anti-tumor effects. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of aminoflavones and to discover novel AhR modulators. A thorough understanding of the AhR signaling cascade and the application of robust in vitro assays are critical for advancing these promising compounds from the laboratory to the clinic.

References

- 1. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of the antitumor agent aminoflavone (NSC 686288) is mediated by induction of tumor cell cytochrome P450 1A1/1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. AhR ligand Aminoflavone suppresses α6-integrin-Src-Akt signaling to attenuate tamoxifen resistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Therapeutic Perspectives of Aminoflavonoids—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. AhR ligand Aminoflavone inhibits α6-integrin expression and breast cancer sphere-initiating capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Estrogen receptor α and aryl hydrocarbon receptor independent growth inhibitory effects of aminoflavone in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aminoflavone, a ligand of the Aryl Hydrocarbon Receptor (AhR), inhibits HIF-1α expression in an AhR-independent fashion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

DNA Damage Induction by Chromen-4-One Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanisms and experimental assessment of DNA damage induced by chromen-4-one compounds. Chromen-4-ones, a class of heterocyclic compounds including many flavonoids, have garnered significant attention for their diverse biological activities, particularly their potential as anticancer agents.[1][2] A critical mechanism underlying their therapeutic potential is the induction of DNA damage in cancer cells, which can trigger cell cycle arrest and apoptosis.[3] This document details the key signaling pathways involved, presents quantitative data from relevant studies, and provides comprehensive protocols for essential experimental assays.

Mechanisms of Chromen-4-One-Induced DNA Damage

Chromen-4-one derivatives employ several mechanisms to induce DNA damage and exert their cytotoxic effects. While the precise actions can vary based on the specific substitutions on the chromen-4-one scaffold, common pathways include the inhibition of key cellular enzymes and the disruption of DNA maintenance processes.

Some derivatives function as telomerase inhibitors, which can affect DNA repair mechanisms.[1] For instance, certain trimethoxyphenyl-4H-chromen derivatives have been shown to decrease the expression of DNA damage repair proteins like γH2AX.[1] The DNA damage response (DDR) is a complex signaling network activated by DNA lesions, primarily coordinated by the ATM (Ataxia telangiectasia mutated) and ATR (ATM and Rad3-related) kinases.[3][4] Once activated, these kinases phosphorylate a cascade of downstream targets, including checkpoint kinases CHK1 and CHK2, which in turn regulate cell cycle progression to allow time for DNA repair.[4] A key player in this pathway is the tumor suppressor protein p53, which can be stabilized upon DNA damage and can induce cell cycle arrest or apoptosis.[5][6]

Quantitative Analysis of Chromen-4-One Activity

The cytotoxic and DNA-damaging potential of chromen-4-one compounds is typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. This data is crucial for structure-activity relationship (SAR) studies and for selecting lead compounds for further development.[7]

| Compound ID | Cell Line | Cancer Type | IC₅₀ (μM) | Citation |

| 5i | HeLa | Human Cervical Cancer | 2.15 ± 0.11 | [1] |

| 5i | SMMC-7721 | Human Liver Cancer | 1.94 ± 0.13 | [1] |

| 5i | SGC-7901 | Human Gastric Cancer | 2.37 ± 0.15 | [1] |

| 5i | U87 | Human Glioma | 3.16 ± 0.21 | [1] |

| 5i | HepG2 | Human Liver Cancer | 4.28 ± 0.25 | [1] |

| 1k | SIRT2 Assay | (Enzymatic) | 10.6 | [7] |

Table 1: Summary of reported IC₅₀ values for representative chromen-4-one derivatives. Compound 5i is 3-(4-(4-isonicotinoylpiperazin-1-yl)butoxy)-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one. Compound 1k is a chroman-4-one derivative.

Key Experimental Methodologies

Assessing the genotoxicity of chromen-4-one compounds requires specific and sensitive assays. The following sections provide detailed protocols for three fundamental techniques used to measure DNA damage, cell cycle distribution, and the activation of the DNA damage response.

Single-Cell Gel Electrophoresis (Comet Assay)

The Comet Assay is a sensitive method for detecting DNA strand breaks in individual cells.[8][9] Damaged DNA, containing fragments and relaxed loops, migrates faster in an electric field, forming a "comet" shape with a tail, whereas undamaged DNA remains in the nucleus (the "head").[9]

Caption: Workflow for the Alkaline Comet Assay.

Detailed Protocol:

-

Cell Preparation: Plate and treat cells with various concentrations of the chromen-4-one compound for a specified duration. Include appropriate positive (e.g., H₂O₂) and negative (vehicle) controls.

-

Slide Preparation: Harvest cells and resuspend them in PBS at ~1 x 10⁵ cells/mL. Mix this suspension with molten low melting point (LMP) agarose (at 37°C) and immediately pipette onto a pre-coated microscope slide. Allow to solidify at 4°C.[9]

-

Lysis: Immerse the slides in a chilled lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) and incubate for at least 1 hour at 4°C to dissolve cellular and nuclear membranes, leaving behind the nucleoid.[8][10]

-

Alkaline Unwinding: Transfer the slides to a horizontal electrophoresis tank filled with fresh, chilled alkaline buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13) and let the DNA unwind for 20-40 minutes.[8]

-

Electrophoresis: Apply a voltage (e.g., ~25 V, 300 mA) for 20-30 minutes. The alkaline conditions allow the detection of single- and double-strand breaks.[8]

-

Neutralization and Staining: Gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye such as Propidium Iodide (PI) or SYBR Green.

-

Visualization and Analysis: Image the slides using a fluorescence microscope. Use specialized software to quantify the percentage of DNA in the comet tail, tail length, and tail moment, which are all indicators of the extent of DNA damage.[9]

γ-H2AX Foci Formation Assay

This immunofluorescence-based assay detects DNA double-strand breaks (DSBs), one of the most severe forms of DNA damage.[11] Following a DSB, the histone variant H2AX is rapidly phosphorylated at Serine 139, forming γ-H2AX. These phosphorylated histones accumulate at the site of damage, forming discrete nuclear foci that can be visualized and quantified.[11][12]

Caption: Workflow for γ-H2AX Foci Formation Assay.

Detailed Protocol:

-

Cell Culture: Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treatment: Expose cells to the chromen-4-one compound for the desired time.

-

Fixation and Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde for 15 minutes. After another wash, permeabilize the cell membranes with a solution like 0.3% Triton X-100 in PBS for 30 minutes to allow antibody entry.[13][14]

-

Blocking: Incubate the coverslips in a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 30-60 minutes to prevent non-specific antibody binding.[13]

-

Antibody Incubation: Incubate the cells with a primary antibody specific for γ-H2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer, typically overnight at 4°C.[14]

-

Secondary Antibody and Counterstaining: After washing, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG) for 1-2 hours at room temperature in the dark.[15] Counterstain the nuclei with a DNA dye like DAPI (4',6-diamidino-2-phenylindole).[16]

-

Imaging and Analysis: Mount the coverslips onto microscope slides. Acquire images using a fluorescence microscope and quantify the number of distinct foci per nucleus. An increase in the average number of foci per cell indicates a higher level of DSBs.[13]

Cell Cycle Analysis

DNA damage often leads to the activation of cell cycle checkpoints, causing cells to arrest in specific phases (G1, S, or G2/M) to allow for repair.[17] Cell cycle analysis using flow cytometry with a DNA-staining dye like propidium iodide (PI) is used to quantify the proportion of cells in each phase.

Caption: Workflow for Cell Cycle Analysis via Flow Cytometry.

Detailed Protocol:

-

Cell Treatment and Harvesting: Culture and treat cells with the chromen-4-one compound. Harvest the cells (including floating cells, which may be apoptotic) and wash with cold PBS.

-

Fixation: Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing gently. This permeabilizes the cells and preserves their morphology. Fix for at least 2 hours on ice or at -20°C.[18]

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing a fluorescent DNA dye (e.g., 50 µg/mL Propidium Iodide) and RNase A (e.g., 100 µg/mL) to prevent the staining of double-stranded RNA.[18]

-

Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature, protected from light.

-

Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of the PI dye is directly proportional to the amount of DNA in each cell.

-

Data Analysis: Generate a DNA content frequency histogram. Cells in the G0/G1 phase will have a 2N DNA content, while cells in the G2/M phase will have a 4N DNA content. Cells in the S phase will have an intermediate DNA content. A "sub-G1" peak often represents apoptotic cells with fragmented DNA.[12] Software is used to model the histogram and calculate the percentage of cells in each phase. An accumulation of cells in a specific phase suggests a compound-induced cell cycle arrest.

DNA Damage Response (DDR) Signaling Pathway

The induction of DNA damage by chromen-4-one compounds triggers a complex intracellular signaling cascade known as the DNA Damage Response (DDR). This pathway is essential for maintaining genomic stability.

Caption: Key pathways in the DNA Damage Response.

Upon DNA damage, sensor proteins like the Mre11-Rad50-Nbs1 (MRN) complex recognize the lesions and recruit and activate the primary transducer kinases, ATM and ATR.[19] These kinases then phosphorylate hundreds of downstream substrates, including the effector kinases CHK1 and CHK2 and the tumor suppressor p53.[4][20] This signaling cascade culminates in one of three main cellular outcomes: transient cell cycle arrest to allow for DNA repair, the initiation of programmed cell death (apoptosis) if the damage is too severe, or the induction of cellular senescence, a state of permanent growth arrest.[20][21] By interfering with this intricate network, chromen-4-one compounds can push cancer cells toward apoptosis, highlighting their therapeutic promise.

References

- 1. Discovery of new chromen-4-one derivatives as telomerase inhibitors through regulating expression of dyskerin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Towards a quantitative understanding of the DNA damage response through data-driven dynamical modeling | Spanish Journal of Environmental Mutagenesis and Genomics [ojs.diffundit.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. mdpi.com [mdpi.com]

- 11. Detection and quantification of γ-H2AX using a dissociation enhanced lanthanide fluorescence immunoassay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytometric assessment of DNA damage in relation to cell cycle phase and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubcompare.ai [pubcompare.ai]

- 16. researchgate.net [researchgate.net]

- 17. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 18. cancer.wisc.edu [cancer.wisc.edu]

- 19. DNA Damage Response | Cell Signaling Technology [cellsignal.com]

- 20. The DNA damage signaling pathway is a critical mediator of oncogene-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Analogs of 5-Amino-2-(4-aminophenyl)chromen-4-one: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-(4-aminophenyl)chromen-4-one and its structural analogs represent a promising class of synthetic aminoflavones with diverse and potent biological activities. This technical guide provides an in-depth overview of the synthesis, quantitative biological data, and mechanisms of action of these compounds, with a focus on their potential as anticancer and anti-inflammatory agents. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are presented to facilitate further research and drug development in this area.

Introduction

Flavonoids, a class of naturally occurring polyphenolic compounds, have long been recognized for their broad spectrum of pharmacological properties.[1] Synthetic modifications of the flavonoid scaffold have led to the development of novel derivatives with enhanced potency and selectivity. Among these, aminoflavones have emerged as a particularly interesting group, demonstrating significant cytotoxic and anti-inflammatory effects.[1][2] The core structure of 5-Amino-2-(4-aminophenyl)chromen-4-one, featuring amino groups at both the 5-position of the chromen-4-one A-ring and the 4'-position of the B-ring, has been identified as a key pharmacophore for potent biological activity.[3] This guide will explore the chemical synthesis of these analogs, present their biological activities in a structured format, and provide detailed methodologies for their evaluation.

Synthesis of Structural Analogs

The synthesis of 5-Amino-2-(4-aminophenyl)chromen-4-one and its analogs can be achieved through several established synthetic routes for aminoflavones. A common and effective method involves the reduction of a corresponding dinitro precursor.[2]

General Synthetic Pathway

A generalized synthetic pathway for the preparation of 5-Amino-2-(4-aminophenyl)chromen-4-one analogs is depicted below. This multi-step synthesis typically starts from appropriately substituted phenols and acetophenones.

Experimental Protocol: Synthesis of a 6-Arylaminoflavone Analog via Buchwald-Hartwig Amination

This protocol is adapted from a reported synthesis of 6-arylaminoflavones and can be modified for the synthesis of other aminoflavone analogs.[1]

-

Preparation of the Chalcone Intermediate: To a solution of a substituted 2'-hydroxyacetophenone (1 mmol) and a substituted benzaldehyde (1 mmol) in ethanol (20 mL), an aqueous solution of NaOH (50%, 5 mL) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12-24 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the chalcone.[1]

-

Cyclization to the Flavone: The chalcone (1 mmol) is dissolved in DMSO (10 mL), and iodine (0.2 mmol) is added. The mixture is heated at 120 °C for 2 hours. After cooling, the reaction mixture is poured into ice-cold water. The precipitate is filtered, washed with sodium thiosulfate solution to remove excess iodine, and then with water. The crude product is purified by column chromatography to give the flavone.

-

Bromination of the Flavone: The flavone (1 mmol) is dissolved in a suitable solvent like chloroform or acetic acid. N-Bromosuccinimide (NBS, 1.1 mmol) and a catalytic amount of a radical initiator (e.g., AIBN) are added. The mixture is refluxed for 4-6 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the bromoflavone.

-

Buchwald-Hartwig Amination: A mixture of the bromoflavone (1 mmol), the desired aniline (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XantPhos (0.04 mmol), and Cs₂CO₃ (2 mmol) in toluene (10 mL) is degassed and heated at 110 °C under a nitrogen atmosphere for 12-24 hours. The reaction mixture is cooled, filtered through celite, and the solvent is evaporated. The residue is purified by column chromatography to afford the target 6-arylaminoflavone.[1]

Biological Activities and Quantitative Data

Structural analogs of 5-Amino-2-(4-aminophenyl)chromen-4-one have demonstrated significant potential as anticancer agents. Their cytotoxicity against various cancer cell lines has been evaluated, and the half-maximal inhibitory concentration (IC₅₀) values provide a quantitative measure of their potency.

Anticancer Activity

The antiproliferative activity of various aminoflavone derivatives has been assessed against a panel of human cancer cell lines. The data highlights the importance of the position and nature of the amino and other substituent groups on the flavone scaffold for cytotoxic potency.

Table 1: Cytotoxicity (IC₅₀, µM) of Selected Aminoflavone Analogs

| Compound | Substitution Pattern | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | Reference |

| 1 | 6-Amino | > 50 | > 50 | > 50 | [2] |

| 2 | 3'-Amino-4'-methoxy | 22 | - | - | [2] |

| 3 | 3,3'-Diamino-4'-methoxy | 10 | - | - | [2] |

| 4 | 4'-Amino-6-hydroxy | 1.2 (p56lck kinase inhibition) | - | - | [2] |

| 5 | 5,7,4'-Triamino-6-hydroxy | 18 (p56lck kinase inhibition) | - | - | [2] |

| 6 | 6-Benzylamino | 9.4 | - | - | [1] |

Note: Data for the exact 5-Amino-2-(4-aminophenyl)chromen-4-one structure is not publicly available in this format. The table presents data for structurally related aminoflavones to illustrate structure-activity relationships.

Mechanisms of Action and Signaling Pathways

The biological effects of 5-Amino-2-(4-aminophenyl)chromen-4-one and its analogs are mediated through various cellular mechanisms, including the modulation of key signaling pathways involved in cancer and inflammation.

Aryl Hydrocarbon Receptor (AhR) Pathway

Evidence suggests that the cytotoxicity of some aminoflavones may involve the engagement of the aryl hydrocarbon receptor (AhR) pathway.[3] The AhR is a ligand-activated transcription factor that plays a crucial role in xenobiotic metabolism and has been implicated in cancer progression.

Toll-like Receptor 4 (TLR4) / Mitogen-Activated Protein Kinase (MAPK) Pathway

Aminoflavone derivatives have also been investigated for their anti-inflammatory properties, which may be mediated by the inhibition of the TLR4/MAPK signaling pathway.[4] This pathway is a critical component of the innate immune response and is often dysregulated in inflammatory diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Therapeutic Perspectives of Aminoflavonoids—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Amino-2-(4-aminophenyl)chromen-4-one | 130599-46-1 | Benchchem [benchchem.com]

- 4. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 5-Amino-2-(4-aminophenyl)chromen-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-(4-aminophenyl)chromen-4-one is a synthetic aminoflavone derivative with demonstrated selective antiproliferative activity against MCF-7 breast cancer cells.[1] Evidence suggests its mechanism of action may involve the induction of DNA damage and activation of the aryl hydrocarbon receptor (AhR) signaling pathway.[1] This document provides detailed experimental protocols for the synthesis and biological evaluation of this compound, aimed at facilitating further research into its therapeutic potential.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 5-amino-2-(4-aminophenyl)chromen-4-one |

| CAS Number | 130599-46-1[1] |

| Molecular Formula | C₁₅H₁₂N₂O₂[1] |

| Molecular Weight | 252.27 g/mol [1] |

| Appearance | Solid (predicted) |

| Solubility | Soluble in DMSO, DMF |

Plausible Synthetic Protocol

Proposed Synthesis via Chalcone Cyclization:

A plausible synthetic route could involve the Claisen-Schmidt condensation of 2-hydroxy-6-nitroacetophenone with 4-nitrobenzaldehyde to form a dinitrochalcone. Subsequent reduction of the nitro groups to amines, followed by oxidative cyclization, would yield the desired 5-Amino-2-(4-aminophenyl)chromen-4-one.

Step 1: Synthesis of (E)-1-(2-hydroxy-6-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one (Dinitrochalcone)

-

Dissolve 2-hydroxy-6-nitroacetophenone (1 equivalent) and 4-nitrobenzaldehyde (1 equivalent) in ethanol.

-

Add a catalytic amount of a strong base (e.g., sodium hydroxide or potassium hydroxide) to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, acidify the reaction mixture with dilute HCl to precipitate the chalcone.

-

Filter the precipitate, wash with water, and dry to obtain the dinitrochalcone.

Step 2: Reduction of Dinitrochalcone to Diaminochalcone

-

Dissolve the synthesized dinitrochalcone in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent, for example, Tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst).

-

Reflux the reaction mixture or stir under a hydrogen atmosphere until the reduction is complete (monitored by TLC).

-

After completion, neutralize the reaction mixture and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the diaminochalcone.

Step 3: Oxidative Cyclization to 5-Amino-2-(4-aminophenyl)chromen-4-one

-

Dissolve the diaminochalcone in a suitable solvent like dimethyl sulfoxide (DMSO).

-

Add a catalyst for oxidative cyclization, such as iodine, and heat the reaction mixture.

-

Monitor the formation of the flavone by TLC.

-

After the reaction is complete, cool the mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to obtain 5-Amino-2-(4-aminophenyl)chromen-4-one.

Biological Activity and In Vitro Protocols

While specific quantitative data for 5-Amino-2-(4-aminophenyl)chromen-4-one is not extensively published, its known antiproliferative activity against MCF-7 cells suggests it is a promising candidate for further investigation.[1] The following protocols are standard methods to assess the key biological activities attributed to this compound.

Antiproliferative Activity against MCF-7 Cells (MTT Assay)

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

MCF-7 human breast cancer cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

5-Amino-2-(4-aminophenyl)chromen-4-one

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well plates

Protocol:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of 5-Amino-2-(4-aminophenyl)chromen-4-one in DMSO. Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (DMSO). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Aryl Hydrocarbon Receptor (AhR) Activation Assay

This protocol describes a reporter gene assay to determine if 5-Amino-2-(4-aminophenyl)chromen-4-one acts as an agonist for the AhR.

Materials:

-

A suitable cell line for AhR reporter assays (e.g., HepG2 cells)

-

A reporter plasmid containing a Dioxin Response Element (DRE) driving a luciferase gene

-

Transfection reagent

-

5-Amino-2-(4-aminophenyl)chromen-4-one

-

TCDD (2,3,7,8-Tetrachlorodibenzodioxin) as a positive control

-

Luciferase assay reagent

-

96-well plates

Protocol:

-

Cell Transfection: Seed cells in a 96-well plate. Co-transfect the cells with the DRE-luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization) using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of 5-Amino-2-(4-aminophenyl)chromen-4-one, a positive control (TCDD), or a vehicle control (DMSO).

-

Incubation: Incubate the cells for 18-24 hours at 37°C and 5% CO₂.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of luciferase activity relative to the vehicle control.

DNA Damage Assessment (Comet Assay)

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

-

MCF-7 cells or other suitable cell line

-

5-Amino-2-(4-aminophenyl)chromen-4-one

-

Comet assay slides

-

Low melting point agarose (LMPA)

-

Lysis solution

-

Alkaline electrophoresis buffer

-

Neutralization buffer

-

DNA staining solution (e.g., SYBR Green or propidium iodide)

-

Fluorescence microscope

Protocol:

-

Cell Treatment: Treat cells with varying concentrations of 5-Amino-2-(4-aminophenyl)chromen-4-one for a specified time (e.g., 2-24 hours). Include a positive control (e.g., H₂O₂) and a vehicle control.

-

Cell Embedding: Harvest the cells and resuspend them in low melting point agarose. Pipette the cell suspension onto a comet assay slide and allow it to solidify.

-